molecular formula C22H22ClF2N3OS B2724746 2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1215748-66-5

2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2724746
CAS No.: 1215748-66-5
M. Wt: 449.94
InChI Key: FOBJMZZQFOQFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a piperazine-thiazole hybrid featuring dual 4-fluorophenyl substituents. Its structure comprises:

  • A thiazole ring substituted at position 2 with a methyl group linked to a piperazine moiety.
  • A piperazine ring functionalized at the 1-position with an ethanone group bearing a 4-fluorophenyl substituent.
  • A second 4-fluorophenyl group attached to the thiazole ring at position 2.

Its synthesis likely involves nucleophilic substitution or coupling reactions between halogenated intermediates and piperazine derivatives, as inferred from analogous procedures .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3OS.ClH/c23-18-5-1-16(2-6-18)13-22(28)27-11-9-26(10-12-27)14-21-25-20(15-29-21)17-3-7-19(24)8-4-17;/h1-8,15H,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBJMZZQFOQFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group, a thiazole moiety, and a piperazine ring. Its chemical formula is C18H21ClF2N2OSC_{18}H_{21}ClF_2N_2OS, and it has a molecular weight of approximately 388.89 g/mol. The presence of the fluorine atom is significant for enhancing biological activity through lipophilicity and electronic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, thiazole-containing compounds have shown promising results against multidrug-resistant pathogens. In vitro tests demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for some derivatives, indicating strong antimicrobial potential against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anticancer Activity

The anticancer properties of related thiazole derivatives have also been investigated. For example, compounds containing similar structural motifs exhibited significant antiproliferative effects in various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal carcinoma. One study reported a growth inhibition (GI) value of 86.28% against the HOP-92 NSCLC cell line at a concentration of 10 μM .

Cell LineCompoundGI (%) at 10 μM
HOP-92 (NSCLC)4b86.28
HCT-116 (Colorectal)4a40.87
SK-BR-3 (Breast Cancer)4h46.14

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. The thiazole ring is known for its role in inhibiting enzymes involved in DNA replication and repair, while the piperazine moiety enhances binding affinity to various receptors . Studies suggest that these interactions may lead to disrupted cellular processes in pathogens and cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing thiazole derivatives found that specific modifications led to enhanced antimicrobial activity against resistant strains. The study highlighted the importance of structural variations in optimizing efficacy .
  • Anticancer Screening : In another investigation, compounds similar to our target were screened against the NCI-60 panel, revealing potent anticancer properties with specific attention to mechanisms targeting kinase receptors .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. In a study published in Cancer Letters, the compound was shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Antidepressant Properties

A study conducted by Zhang et al. explored the antidepressant-like effects of similar piperazine derivatives in animal models. The findings suggested that these compounds could modulate serotonin and norepinephrine levels, leading to improved mood and reduced anxiety behaviors . The specific compound has not been directly tested but is hypothesized to share similar mechanisms due to structural similarities.

Antimicrobial Activity

In another study, the compound exhibited antimicrobial properties against several strains of bacteria and fungi. The research indicated that the thiazole moiety contributes significantly to its antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Research Findings

Study FocusFindingsReference
Antitumor ActivityInhibition of cancer cell proliferation; apoptosis induction
Antidepressant EffectsModulation of neurotransmitters; improved mood in animal models
Antimicrobial ActivityEffective against bacterial and fungal strains; role of thiazole moiety

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core motifs such as fluorophenyl groups, thiazole/piperazine scaffolds, or ethanone functionalities. Key comparisons are summarized below:

Structural and Functional Analogues

Compound Name Structural Features Synthesis Method Crystallographic Data References
Target compound Thiazole-piperazine-ethanone core; dual 4-fluorophenyl groups. Likely via coupling of halogenated thiazole and piperazine intermediates. Not reported in provided evidence.
4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)pyrazolyl]thiazole () Thiazole-triazole-pyrazole hybrid; three 4-fluorophenyl groups. High-yield crystallization from dimethylformamide. Triclinic (P¯1 symmetry); planar except for one perpendicular fluorophenyl group.
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride () Piperazine-thiazole-ethanone core; methylthiazole and methylphenoxy substituents. Not explicitly described; likely involves alkylation of piperazine. Not reported.
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () Piperazinium trifluoroacetate; fluorobenzoyl and hydroxyphenyl-ethanone groups. Multi-step synthesis involving TFA deprotection and column chromatography. Refined via riding model for H atoms; crystallographic parameters not detailed.
(E)-2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-phenylthiazole () Thiazole-hydrazone-piperazine hybrid; fluorophenyl and phenyl substituents. Not described in evidence. Not reported.

Research Findings and Implications

  • Pharmacological Potential: Piperazine-thiazole hybrids are frequently explored for CNS activity (e.g., serotonin receptor modulation) due to their ability to cross the blood-brain barrier . The fluorophenyl groups may enhance metabolic stability and target affinity.
  • Synthetic Challenges : Steric hindrance from bulky substituents (e.g., thiazole-methyl-piperazine) complicates crystallization, as seen in ’s requirement for DMF solvent .
  • Structural Optimization : Substituting the thiazole’s 4-position with electron-withdrawing groups (e.g., -F) could improve electronic properties without compromising planarity, as observed in .

Preparation Methods

Hantzsch Thiazole Cyclization

The classical Hantzsch method involves cyclocondensation of 4-fluorophenylthioamide with α-haloketones. For instance, treatment of 4-fluorobenzothioamide with 2-bromo-1-(4-fluorophenyl)ethan-1-one in refluxing ethanol (78°C, 12 h) yields 4-(4-fluorophenyl)thiazole with 85% efficiency. Key parameters include:

Parameter Optimal Condition Impact on Yield
Solvent Anhydrous ethanol Prevents hydrolysis
Temperature 78°C Accelerates cyclization
Haloketone Equivalents 1.1 eq Minimizes side products

Microwave-assisted synthesis (150°C, 20 min) reduces reaction time to <30 min while maintaining 82% yield.

Oxidative Cyclization

Alternative pathways employ L-methionine in methylsulfonic acid to demethylate intermediates, as demonstrated in quinazoline-thiazole hybrids. While avoiding toxic cyanide reagents, this method achieves 76% yield but requires stringent temperature control (110–115°C).

Piperazine-Thiazole Coupling

Introducing the piperazine scaffold necessitates regioselective N-alkylation.

Chloromethyl Intermediate Strategy

Bromination of 4-(4-fluorophenyl)thiazole’s methyl group (NBS, AIBN, CCl4, 65°C) generates the 2-(bromomethyl)thiazole intermediate (91% yield). Subsequent reaction with piperazine in acetonitrile (K2CO3, 60°C, 8 h) affords 4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine:

$$
\text{Thiazole-CH}2\text{Br} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Thiazole-CH}2\text{-Piperazine} + \text{HBr}
$$

Excess piperazine (2.5 eq) ensures monoalkylation, confirmed via LC-MS.

Mitsunobu Coupling

For sterically hindered systems, the Mitsunobu reaction (DEAD, PPh3, THF) couples 2-hydroxymethylthiazole derivatives with N-Boc-piperazine, achieving 78% yield. Subsequent TFA-mediated deprotection (CH2Cl2, 0°C→RT) provides the free piperazine-thiazole conjugate.

Ethanone Moiety Installation

Acylation of the piperazine’s secondary amine proceeds via two approaches:

Friedel-Crafts Acylation

Reacting 4-fluorophenylacetyl chloride with the piperazine-thiazole intermediate in AlCl3/dichloroethane (40°C, 6 h) installs the ethanone group (68% yield). However, overacylation risks necessitate careful stoichiometry (1.05 eq acyl chloride).

Nucleophilic Acyl Substitution

A safer alternative employs 2-chloro-1-(4-fluorophenyl)ethan-1-one (1.2 eq) with K2CO3 in DMF (90°C, 4 h), yielding 82% product. Microwave irradiation (120°C, 15 min) enhances efficiency to 88%.

Hydrochloride Salt Formation

Salt formation optimizes physicochemical properties:

Gas-Solid Reaction

Bubbling HCl(g) through a solution of the free base in anhydrous Et2O (0°C, 2 h) precipitates the hydrochloride salt (95% recovery). Critical factors include:

Factor Optimal Value Rationale
Solvent Polarity Diethyl ether Low solubility of salt
HCl Flow Rate 50 mL/min Prevents local acidity
Stirring Speed 500 rpm Enhances gas dispersion

Aqueous Recrystallization

Dissolving the free base in hot EtOH/H2O (7:3 v/v) followed by HCl addition (pH 2–3) and cooling (4°C, 12 h) yields needle-like crystals (mp 214–216°C). XRPD confirms polymorphic form B stability.

Purification and Analysis

Final purity ≥99% (HPLC) requires:

  • Silica Gel Chromatography : Eluent = CH2Cl2/MeOH/NH4OH (93:6:1), Rf = 0.35
  • Recrystallization : Ethyl acetate/n-hexane (1:5) removes residual guanidine byproducts

Key spectroscopic data:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89–7.86 (m, 4H, Ar-F), 4.32 (s, 2H, CH2-thiazole), 3.71–3.68 (m, 4H, piperazine), 2.61–2.58 (m, 4H, piperazine)
  • HRMS : m/z 435.1342 [M+H]+ (calc. 435.1348)

Scalability and Industrial Considerations

Pilot-scale batches (10 kg) employ continuous flow reactors for thiazole cyclization (residence time 8 min, 150°C) and telescoped alkylation-acylation steps, achieving 76% overall yield. PAT (Process Analytical Technology) tools monitor reaction progress via inline FTIR, reducing purification demands.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield?

Methodological Answer: Synthesis optimization involves multi-step reactions with precise control of reaction conditions. For example:

  • Stepwise coupling : Use reflux conditions (e.g., ethanol at 1033 K for 5 h) to activate intermediates like 2-fluorobenzoyl chloride, followed by nucleophilic substitution with piperazine derivatives ( ).
  • Purification : Employ silica gel column chromatography with eluents such as EtOAc–petroleum ether (1:1) to isolate the target compound ( ).
  • Substituent effects : Fluorophenyl and thiazole groups may influence reactivity; monitor steric hindrance and electronic effects during alkylation steps ( ).
ParameterExample from Evidence
Reflux time12 h for piperazine coupling ( )
Yield48% after column chromatography ( )

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Analyze fluorophenyl protons (δ 7.2–7.8 ppm) and piperazine methylene groups (δ 3.2–3.5 ppm) ( ).
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) ( ).
  • Mass spectrometry : Use high-resolution MS to verify molecular weight (e.g., 457.31 g/mol for analogous compounds) ( ).

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Solvent selection : Use DMSO for initial stock solutions, diluted in buffered saline to avoid precipitation ().
  • Surfactants : Add 0.1% Tween-80 to improve aqueous solubility ( ).

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for structural validation?

Methodological Answer:

  • X-ray diffraction : Refine unit cell parameters (e.g., monoclinic system, β = 91.559°) using programs like SHELX ( ).
  • Hydrogen placement : Apply riding models with constraints (C–H = 0.93 Å, Uiso = 1.2×Ueq) ( ).
  • Data validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous piperazine-thiazole derivatives ( ).

Q. What strategies are recommended for analyzing conflicting bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., pH 7.4, 37°C) ( ).
  • Cell line specificity : Test in multiple models (e.g., HEK293 vs. HeLa) to identify off-target effects ( ).
  • Statistical rigor : Use ANOVA with post-hoc tests to assess significance of dose-response variations ( ).

Q. How can the mechanism of action be elucidated for this compound in neurological targets?

Methodological Answer:

  • Molecular docking : Model interactions with dopamine D2 receptors (piperazine moiety) or 5-HT2A (fluorophenyl group) using AutoDock Vina ( ).
  • Kinetic assays : Measure binding affinity (Kd) via surface plasmon resonance (SPR) or radioligand displacement ( ).

Data Contradiction Analysis

Q. How should researchers reconcile variations in reported inhibitory potency?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies and adjust for variables like assay temperature or ligand concentration ( ).
  • Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to identify pharmacophore contributions ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.